molecular formula C16H20F2N2O3 B6698014 N-[1-[(2,4-difluorophenyl)methyl]-2-oxopiperidin-3-yl]-2-ethoxyacetamide

N-[1-[(2,4-difluorophenyl)methyl]-2-oxopiperidin-3-yl]-2-ethoxyacetamide

Cat. No.: B6698014
M. Wt: 326.34 g/mol
InChI Key: RWRFTGNKRNEEBT-UHFFFAOYSA-N
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Description

N-[1-[(2,4-difluorophenyl)methyl]-2-oxopiperidin-3-yl]-2-ethoxyacetamide is a synthetic organic compound that features a piperidine ring substituted with a 2,4-difluorophenyl group and an ethoxyacetamide moiety

Properties

IUPAC Name

N-[1-[(2,4-difluorophenyl)methyl]-2-oxopiperidin-3-yl]-2-ethoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N2O3/c1-2-23-10-15(21)19-14-4-3-7-20(16(14)22)9-11-5-6-12(17)8-13(11)18/h5-6,8,14H,2-4,7,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRFTGNKRNEEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1CCCN(C1=O)CC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2,4-difluorophenyl)methyl]-2-oxopiperidin-3-yl]-2-ethoxyacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diketone.

    Introduction of the 2,4-Difluorophenyl Group: The 2,4-difluorophenyl group can be introduced via a nucleophilic substitution reaction using 2,4-difluorobenzyl chloride and a suitable base.

    Attachment of the Ethoxyacetamide Moiety: The final step involves the acylation of the piperidine nitrogen with ethoxyacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(2,4-difluorophenyl)methyl]-2-oxopiperidin-3-yl]-2-ethoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 2,4-difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[1-[(2,4-difluorophenyl)methyl]-2-oxopiperidin-3-yl]-2-ethoxyacetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders.

    Materials Science: It is explored for its potential use in the synthesis of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.

    Biological Research: The compound is used in studies investigating its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-[1-[(2,4-difluorophenyl)methyl]-2-oxopiperidin-3-yl]-2-ethoxyacetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorophenylpiperidine: A structurally similar compound with potential pharmacological applications.

    Ethoxyacetamide Derivatives: Compounds with similar functional groups that may exhibit comparable biological activities.

Uniqueness

N-[1-[(2,4-difluorophenyl)methyl]-2-oxopiperidin-3-yl]-2-ethoxyacetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the 2,4-difluorophenyl group enhances its stability and reactivity, while the piperidine ring and ethoxyacetamide moiety contribute to its overall pharmacological profile.

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